molecular formula C12H12BrN B1438629 4-Bromo-2,7,8-trimethylquinoline CAS No. 1070879-61-6

4-Bromo-2,7,8-trimethylquinoline

Cat. No.: B1438629
CAS No.: 1070879-61-6
M. Wt: 250.13 g/mol
InChI Key: FDEFLDIBSLKLEN-UHFFFAOYSA-N
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Description

4-Bromo-2,7,8-trimethylquinoline is an organic compound with the empirical formula C12H12BrN . It has a molecular weight of 250.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with bromine and methyl groups attached. The SMILES string representation of the molecule is Cc1cc(Br)c2ccc(C)c(C)c2n1 .


Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-Bromo-2,7,8-trimethylquinoline is involved in the synthesis of various organic compounds. For example, it participates in reactions with monofunctional nucleophiles to produce expected products, as shown by Brown (Brown, 1968).
  • Similarly, Şahin et al. described the efficient one-pot synthesis of quinoline derivatives using bromination reactions, highlighting the role of brominated quinolines in organic synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Photolabile Protecting Groups

  • In photolabile protecting groups, brominated quinolines like this compound demonstrate effectiveness. For example, Fedoryak and Dore showed that 8-bromo-7-hydroxyquinoline (BHQ), a related compound, serves as a photolabile protecting group with sensitivity to multiphoton excitation, indicating the potential use of similar brominated quinolines in biological and chemical research (Fedoryak & Dore, 2002).

Antimycobacterial Activities

  • Brominated quinolines also find applications in medical research, such as in the study of antimycobacterial activities. Baydar et al. synthesized derivatives of alkyl 4-(5/6-bromo-1H-indole-3-yl)-2,6,6/2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, indicating the relevance of brominated quinolines in developing antimycobacterial agents (Baydar, Gündüz, Krishna, Şimşek, Sriram, Yıldırım, Butcher, & Şafak, 2017).

Catalysis

  • In the field of catalysis, He et al. explored the use of 4-bromo-1,2-dihydroisoquinolines in rhodium-catalyzed synthesis, further showcasing the application of brominated quinolines in complex chemical reactions (He, Shi, Cheng, Man, Yang, & Li, 2016).

Safety and Hazards

4-Bromo-2,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .

Future Directions

4-Bromo-2,7,8-trimethylquinoline, like other brominated quinolines, can serve as a key intermediate in the synthesis of various functionalized compounds . It has potential applications in the development of new pharmaceuticals and bioactive compounds .

Properties

IUPAC Name

4-bromo-2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEFLDIBSLKLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653710
Record name 4-Bromo-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-61-6
Record name 4-Bromo-2,7,8-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-61-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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